molecular formula C13H20O2 B164903 1-(4-tert-butylphenoxy)propan-2-ol CAS No. 2416-30-0

1-(4-tert-butylphenoxy)propan-2-ol

Cat. No.: B164903
CAS No.: 2416-30-0
M. Wt: 208.3 g/mol
InChI Key: ZBMCOYJNWKBBCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is widely used in medical, environmental, and industrial research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenoxy)propan-2-ol typically involves the reaction of 2-propanol with p-tert-butylphenol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(4-tert-butylphenoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is used in studies involving β2-adrenergic receptors to understand their role in various physiological processes.

    Medicine: It is employed in the development of drugs targeting β2-adrenergic receptors, which are important in treating conditions like asthma and cardiovascular diseases.

    Industry: The compound is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

1-(4-tert-butylphenoxy)propan-2-ol exerts its effects by selectively binding to β2-adrenergic receptors. This binding inhibits the action of endogenous catecholamines, leading to a decrease in the activity of these receptors. The molecular targets involved include the β2-adrenergic receptors, which are part of the G protein-coupled receptor family.

Comparison with Similar Compounds

Similar Compounds

    1-(4-tert-butylphenoxy)propan-2-ol: Selective β2-adrenergic receptor antagonist.

    2-Propanol, 1-(p-tert-butylphenyl)-: Similar structure but different functional groups.

    2-Propanol, 1-(p-tert-butylphenylthio)-: Contains a sulfur atom instead of an oxygen atom in the ether linkage.

Uniqueness

This compound is unique due to its high selectivity for β2-adrenergic receptors, making it a valuable tool in both research and therapeutic applications. Its specific structure allows for targeted interactions with these receptors, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-10(14)9-15-12-7-5-11(6-8-12)13(2,3)4/h5-8,10,14H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMCOYJNWKBBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277407
Record name 2-Propanol, 1-(p-tert-butylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416-30-0
Record name 2-Propanol, 1-(p-tert-butylphenoxy)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1-(p-tert-butylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-(TERT-BUTYL)PHENOXY)-2-PROPANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-tert-butylphenoxy)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(4-tert-butylphenoxy)propan-2-ol
Reactant of Route 3
1-(4-tert-butylphenoxy)propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(4-tert-butylphenoxy)propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(4-tert-butylphenoxy)propan-2-ol
Reactant of Route 6
Reactant of Route 6
1-(4-tert-butylphenoxy)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.